
Boronic acid, (2,6-difluoro-3-pentylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, (2,6-difluoro-3-pentylphenyl)-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound, with its unique structure, offers specific reactivity and properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (2,6-difluoro-3-pentylphenyl)-, typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Reduced boronic acid derivatives.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Boronic acid, (2,6-difluoro-3-pentylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Investigated for its potential in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of boronic acid, (2,6-difluoro-3-pentylphenyl)-, in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
These steps are facilitated by the unique electronic properties of the boronic acid, which enhance its reactivity and selectivity in the coupling reaction.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2,3-Difluoro-4-(pentyloxy)phenylboronic Acid: Another fluorinated boronic acid with different substituents.
Uniqueness: Boronic acid, (2,6-difluoro-3-pentylphenyl)-, stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its reactivity and selectivity in certain reactions, making it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
121219-26-9 |
|---|---|
Fórmula molecular |
C11H15BF2O2 |
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
(2,6-difluoro-3-pentylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-7-9(13)10(11(8)14)12(15)16/h6-7,15-16H,2-5H2,1H3 |
Clave InChI |
RISWBBRIUYHGRU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1F)CCCCC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


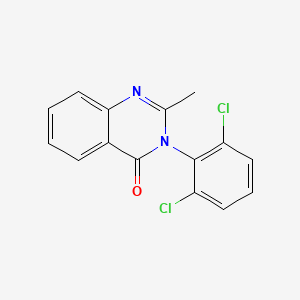
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
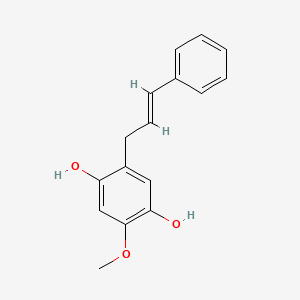


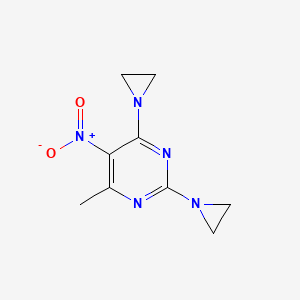
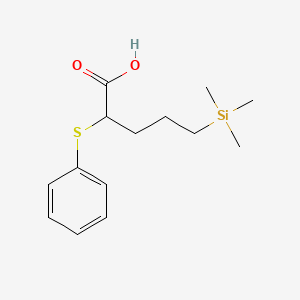

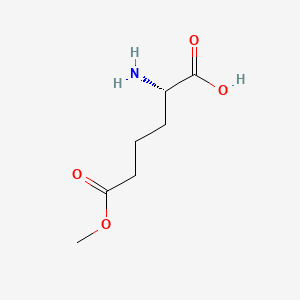
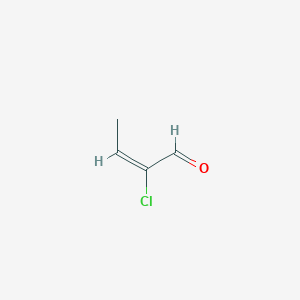

![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)

